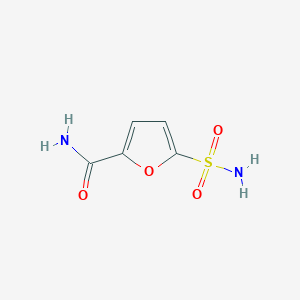

5-Sulfamoylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

87299-80-7 |

|---|---|

Molecular Formula |

C5H6N2O4S |

Molecular Weight |

190.18 g/mol |

IUPAC Name |

5-sulfamoylfuran-2-carboxamide |

InChI |

InChI=1S/C5H6N2O4S/c6-5(8)3-1-2-4(11-3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |

InChI Key |

YATQFELPSTUGDP-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)S(=O)(=O)N)C(=O)N |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)N)C(=O)N |

Other CAS No. |

87299-80-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to 5-Sulfamoylfuran-2-carboxamide and Related Compounds

The synthesis of this compound involves two key chemical transformations: the introduction of a sulfamoyl group onto the furan (B31954) ring and the formation of a carboxamide bond. These steps can be performed in different sequences, but a common approach involves the initial synthesis of a furan-2-carboxylic acid precursor followed by sulfamoylation and amidation.

Sulfamoylation Techniques and Reaction Conditions

Sulfamoylation, the introduction of a sulfamoyl group (-SO₂NH₂), is a critical step in the synthesis of the target compound. This functional group can be introduced onto the furan ring using various reagents and conditions. A common method involves the reaction of a suitable furan precursor with a sulfamoylating agent.

One established technique is the use of sulfamoyl chloride (H₂NSO₂Cl). However, due to its instability, alternative reagents are often preferred. A more stable and frequently used reagent is N-sulfamoylimidazole, which can be prepared from sulfuryl chloride and ammonia (B1221849) followed by reaction with imidazole. The sulfamoylation of an activated furan ring, such as a metallated furan, can then proceed under controlled conditions.

Another approach involves the use of stable aryl sulfamate (B1201201) esters as sulfamoyl group transfer reagents. For instance, electron-deficient aryl sulfamates can react with nucleophilic substrates in the presence of a catalyst. While direct sulfamoylation of the furan ring at the 5-position can be challenging, functionalization of a pre-existing group at that position, such as a halogen, can facilitate the introduction of the sulfamoyl moiety via cross-coupling reactions.

Table 1: Representative Sulfamoylation Reaction Conditions

| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Chlorosulfonyl isocyanate, then hydrolysis | Furan-2-carboxylic acid ester | Acetonitrile (B52724) | 0 to rt | 2-4 | 60-75 |

| Sulfamoyl chloride (in situ) | 5-Bromofuran-2-carboxylic acid | Dichloromethane | -78 to rt | 3-6 | 45-60 |

| N-Methylimidazole-catalyzed sulfamoylation | 5-Hydroxyfuran-2-carboxamide | Tetrahydrofuran | 25 | 12-24 | 50-70 |

Carboxamide Coupling Reactions for Amide Bond Formation

The formation of the carboxamide group is a fundamental transformation in organic synthesis. This can be achieved by reacting a furan-2-carboxylic acid derivative with an amine source. A variety of coupling reagents can be employed to facilitate this reaction, which is essential for the final step in the synthesis of this compound if the sulfamoyl group is already in place on the furan ring.

A widely used method involves the activation of the carboxylic acid group. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this purpose. nih.gov The carboxylic acid is first treated with CDI to form a reactive acylimidazole intermediate, which then readily reacts with ammonia or an ammonia equivalent to form the desired carboxamide. nih.gov

Other common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. Thionyl chloride (SOCl₂) can also be used to convert the carboxylic acid to the corresponding acyl chloride, which is then reacted with an amine. researchgate.net

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound is crucial for efficient production and high purity. Design of Experiment (DoE) methodologies can be systematically applied to identify the optimal reaction parameters. Key variables for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the type of catalyst or coupling agent.

For the sulfamoylation step, controlling the temperature is often critical to prevent decomposition of reagents and minimize side product formation. The choice of base, if required, can also significantly impact the yield and selectivity of the reaction.

In the carboxamide formation step, the selection of the coupling reagent and additives is paramount. For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can lead to high yields and short reaction times. nih.gov Purification strategies, such as recrystallization or column chromatography, are employed to isolate the final product with high purity.

Targeted Derivatization for Structure-Activity Relationship (SAR) Elucidation

To explore the biological potential of this compound, targeted derivatization is a key strategy for elucidating structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

Furan Ring Substituent Modifications and Their Synthetic Accessibility

Modifications to the furan ring can provide valuable insights into the SAR. Introducing various substituents at the 3 and 4 positions of the furan ring can modulate the electronic properties and steric profile of the molecule. For example, the introduction of small alkyl groups, halogens, or electron-withdrawing groups can be explored.

The synthetic accessibility of these derivatives depends on the availability of appropriately substituted furan precursors. For instance, 2,5-disubstituted furans can be synthesized through various methods, including the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds. Subsequent functionalization at the 3 and 4 positions can be achieved through electrophilic aromatic substitution or metallation--electrophile quench sequences, although regioselectivity can be a challenge.

Table 2: Potential Furan Ring Modifications and Synthetic Approaches

| Position | Substituent | Potential Synthetic Approach |

| 3 | Methyl | Lithiation of a protected this compound followed by reaction with methyl iodide. |

| 4 | Chloro | Electrophilic chlorination of a suitable furan precursor using N-chlorosuccinimide (NCS). |

| 3,4 | Dimethyl | Paal-Knorr synthesis of a 3,4-dimethylfuran (B29692) precursor. |

Amide Substituent Variations and Synthetic Pathways

Varying the substituents on the amide nitrogen is a common and synthetically straightforward approach to explore SAR. The primary amide of this compound can be replaced with secondary or tertiary amides by using substituted amines in the carboxamide coupling reaction.

A diverse library of derivatives can be generated by reacting the activated 5-sulfamoylfuran-2-carboxylic acid with a wide range of primary and secondary amines. This allows for the exploration of how different alkyl, aryl, or heterocyclic groups attached to the amide nitrogen influence the compound's biological activity. The choice of coupling conditions can be tailored to the specific amine being used to ensure efficient reaction.

Table 3: Examples of Amide Substituent Variations

| Amine | Resulting Amide |

| Methylamine | N-methyl-5-sulfamoylfuran-2-carboxamide |

| Aniline | N-phenyl-5-sulfamoylfuran-2-carboxamide |

| Piperidine | (5-Sulfamoylfuran-2-yl)(piperidin-1-yl)methanone |

Structural Elaboration of the Sulfamoyl Moiety (e.g., Alkyl-Substituted Sulfamoyl Analogues)

The sulfamoyl moiety (-SO₂NH₂) of this compound is a key site for structural modification to generate analogues with potentially altered physicochemical properties and biological activities. A primary strategy for this elaboration is the synthesis of N-alkyl-substituted sulfamoyl analogues.

A common approach to achieve N-alkylation of sulfonamides involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. tandfonline.com For the synthesis of N-alkyl-5-sulfamoylfuran-2-carboxamide derivatives, this would typically involve the deprotonation of the sulfonamide nitrogen with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic sulfonamidate anion. This anion then undergoes nucleophilic substitution with an alkylating agent, for instance, an alkyl iodide or bromide, to yield the desired N-alkylated product. The choice of solvent is critical and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.

An alternative method for N-alkylation utilizes alcohols as the alkylating agents in a process known as the "borrowing hydrogen" methodology. This reaction is often catalyzed by transition metal complexes, such as those of manganese. acs.org This approach is considered a greener alternative as it typically produces water as the only byproduct.

Below is a representative table of potential N-alkyl-substituted sulfamoyl analogues that could be synthesized through these methods.

| Compound Name | R Group on Sulfamoyl Nitrogen | Potential Alkylating Agent | General Synthetic Approach |

|---|---|---|---|

| 5-(N-Methylsulfamoyl)furan-2-carboxamide | -CH₃ | Methyl iodide (CH₃I) | Reaction with base and alkyl halide |

| 5-(N-Ethylsulfamoyl)furan-2-carboxamide | -CH₂CH₃ | Ethyl bromide (CH₃CH₂Br) | Reaction with base and alkyl halide |

| 5-(N-Propylsulfamoyl)furan-2-carboxamide | -(CH₂)₂CH₃ | Propyl iodide (CH₃(CH₂)₂I) | Reaction with base and alkyl halide |

| 5-(N-Benzylsulfamoyl)furan-2-carboxamide | -CH₂Ph | Benzyl bromide (PhCH₂Br) | Reaction with base and alkyl halide |

| 5-(N-Cyclopropylmethylsulfamoyl)furan-2-carboxamide | -CH₂-c-C₃H₅ | Cyclopropylmethyl bromide (c-C₃H₅CH₂Br) | Reaction with base and alkyl halide |

Advanced Synthetic Methodologies for Novel Analogues

The development of novel analogues of this compound can be significantly accelerated by employing advanced synthetic methodologies. These techniques offer new ways to construct and functionalize the core furan scaffold, leading to a wider diversity of chemical structures.

C-H Functionalization: A powerful strategy for the direct modification of the furan ring is catalytic C-H functionalization. nih.gov This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. For the furan-2-carboxamide scaffold, C-H activation could potentially be used to introduce substituents at the C3 or C4 positions of the furan ring. For instance, palladium-catalyzed C-H arylation has been successfully used to introduce aryl groups at the C3 position of benzofuran-2-carboxamides, a related heterocyclic system. mdpi.com Similar strategies could be adapted for this compound, enabling the synthesis of a new class of analogues with extended aromatic systems.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for the synthesis of complex organic molecules. rsc.org In the context of furan synthesis, photocatalytic methods have been developed for the construction of tetra-substituted furans from 1,3-diones. researchgate.netscispace.com This approach, which often proceeds under ambient temperature and pressure, could be explored for the de novo synthesis of highly substituted furan-2-carboxamide cores. Furthermore, photocatalysis can be employed for the functionalization of existing furan rings. For example, a photocatalytic furan-to-pyrrole conversion has been reported, demonstrating the potential for heteroatom editing within the core scaffold. nih.gov

These advanced methodologies provide access to novel chemical space and enable the creation of analogues that would be difficult to synthesize using traditional methods. The application of these techniques is crucial for the continued development of new and improved derivatives of this compound.

A summary of these advanced synthetic approaches is presented in the table below.

| Methodology | Description | Potential Application for this compound Analogues | Key Advantages |

|---|---|---|---|

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Introduction of substituents at the C3 and C4 positions of the furan ring. | Increased synthetic efficiency, reduced number of steps. |

| Photocatalysis | Use of visible light to drive chemical reactions. | De novo synthesis of substituted furan cores and functionalization of the furan ring. | Mild reaction conditions, access to unique reactivity. |

Molecular Mechanisms of Biological Activity

Enzyme Targeting and Inhibition Profiles of 5-Sulfamoylfuran-2-carboxamide Analogues

Metallo-β-Lactamase (MBL) Inhibition: Strategies to Combat Antimicrobial Resistance

Metallo-β-lactamases (MBLs) represent a significant threat to the efficacy of β-lactam antibiotics, including last-resort carbapenems. bohrium.com These enzymes, which belong to the Ambler class B of β-lactamases, utilize zinc ions to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics inactive. nih.govresearchgate.net Unlike serine-β-lactamases (SBLs), for which clinical inhibitors are available, there are currently no approved MBL inhibitors for clinical use. nih.gov

Research into novel MBL inhibitors has identified substituted furans bearing α-carboxylic acid and N-sulfamoyl functional groups as effective inhibitors, particularly against the B1 subclass of MBLs. nih.gov The compound this compound fits this structural description. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the mechanism of closely related N-sulfamoylpyrrole-2-carboxylates (NSPCs) provides insight into this strategy. Crystallographic studies of NSPCs in complex with MBLs, such as NDM-1 (New Delhi metallo-β-lactamase), reveal that the N-sulfamoyl NH2 group directly interacts with the dizinc center in the enzyme's active site, displacing a key hydroxide/water molecule that is crucial for catalysis. nih.gov This interaction is a key strategy for inactivating the enzyme and restoring the activity of β-lactam antibiotics against resistant bacteria. nih.gov

Modulation of Other Relevant Enzyme Systems

There is currently no scientific literature available detailing the specific modulatory effects of this compound on other relevant enzyme systems, including AMPA Receptors, Plasmodium falciparum N-myristoyltransferase (PfNMT), Transient Receptor Potential Vanilloid 1 (TRPV1), H. pylori Urease, Insulysin Enzyme, Transmembrane Protease, Serine 2 (TMPRSS2), Prothrombin, or Factor XI.

Cellular Pathway Modulation and Pharmacodynamics

While direct studies on the apoptotic effects of this compound are not present in the available literature, research on the broader class of furan-2-carboxamide derivatives indicates a potential for inducing apoptosis in neoplastic cell lines. nih.govmdpi.com These related compounds have been shown to exert anti-proliferative effects and trigger programmed cell death through various mechanisms. nih.govnih.gov The following sections describe these mechanisms as observed in structurally related furan-carboxamide compounds.

Induction of Apoptosis in Neoplastic Cell Lines

Studies on various furan-based derivatives have demonstrated their ability to induce apoptosis and inhibit the growth of cancer cells. For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anti-cancer activity against human cancer cell lines including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast). mdpi.comnih.gov Similarly, other furan-2-carboxamide molecules have exhibited potent antiproliferative activity against a range of cancer cell lines. nih.gov The induction of apoptosis is a key mechanism behind this anti-cancer potential. For instance, treatment of MCF-7 breast cancer cells with specific furan-based compounds led to an accumulation of cells in the pre-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of initiator caspases. nih.gov

Investigations into related 5-chlorobenzofuran-2-carboxamide derivatives have shown that these compounds can trigger the intrinsic apoptotic pathway. In MCF-7 breast cancer cells, treatment with these compounds resulted in a significant over-expression of cytosolic Cytochrome c, confirming the disruption of mitochondrial membrane integrity and the initiation of the apoptotic cascade. nih.gov This suggests that the furan-carboxamide scaffold may have the potential to engage this fundamental cell death mechanism.

The fate of a cell is often determined by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govmdpi.com A high Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization, leading to cytochrome c release and apoptosis. nih.govnih.gov Several studies on furan-carboxamide derivatives have demonstrated their ability to modulate this critical ratio in cancer cells.

In one study, furan-based compounds were found to increase the levels of the pro-apoptotic Bax protein while simultaneously decreasing the levels of the anti-apoptotic Bcl-2 protein in MCF-7 cells. nih.gov Likewise, 5-chlorobenzofuran-2-carboxamide derivatives showed potent induction of Bax and down-regulation of Bcl-2 protein levels in the same cell line. nih.gov This dual action effectively lowers the threshold for apoptosis induction.

| Compound Class | Effect on Bax | Effect on Bcl-2 | Resulting Bax/Bcl-2 Ratio | Cell Line | Citation |

|---|---|---|---|---|---|

| Furan-based derivatives | Increased | Decreased | Increased | MCF-7 | nih.gov |

| 5-Chlorobenzofuran-2-carboxamides | Increased | Decreased | Increased | MCF-7 | nih.gov |

Caspases are a family of cysteine proteases that execute the process of apoptosis. nih.gov The apoptotic signal, initiated through pathways like cytochrome c release, converges on the activation of a cascade of these enzymes. Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3 and -7), which then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govnih.gov

Research on furan-carboxamide derivatives indicates they can activate this terminal pathway. Treatment of MCF-7 cells with 5-chlorobenzofuran-2-carboxamides led to a significant increase in the levels of active caspase-3, caspase-8 (involved in the extrinsic pathway), and caspase-9 (involved in the intrinsic pathway). nih.gov This demonstrates an ability to activate the key enzymatic machinery responsible for dismantling the cell during apoptosis.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

There is no specific data available from scientific studies detailing the capacity of this compound to generate Reactive Oxygen Species (ROS) or induce oxidative stress in biological systems. While some furan-containing compounds have been shown to cause oxidative damage and some sulfonamides can lead to the formation of reactive metabolites that generate ROS, these findings cannot be directly extrapolated to this compound without specific experimental validation. Research on other compounds has established methodologies to assess oxidative stress, including measuring levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). However, no such studies have been published for this compound.

Mechanisms of Cell Cycle Arrest

The scientific literature lacks specific studies on the mechanisms by which this compound may induce cell cycle arrest. The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs), and various compounds can interfere with this process at different checkpoints (e.g., G1/S or G2/M). While other novel chemical entities have been shown to cause cell cycle arrest through modulation of proteins like p21, p27, or by affecting the phosphorylation status of the Retinoblastoma protein (RB), there is no published evidence to suggest that this compound acts through these or any other specific cell cycle-related pathways.

Anti-Proliferative Mechanisms Independent of Direct Topoisomerase Inhibition

Information regarding the anti-proliferative mechanisms of this compound that are independent of direct topoisomerase inhibition is not available. Topoisomerases are common targets for anti-cancer drugs, but many compounds exert their anti-proliferative effects through other pathways. These can include the inhibition of other crucial cellular enzymes, interference with signaling pathways that control cell growth and survival, or the induction of apoptosis through non-topoisomerase-mediated mechanisms. Despite the investigation of these mechanisms for other furan (B31954) and carboxamide derivatives, the specific actions of this compound remain uninvestigated and undocumented in peer-reviewed research.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification and Characterization of Essential Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For the 5-sulfamoylfuran-2-carboxamide class, the essential pharmacophore is defined by the furan (B31954) ring acting as a rigid spacer, with a hydrogen bond donor/acceptor motif provided by the C2-carboxamide and a hydrogen bond acceptor from the C5-sulfamoyl group. nih.govmedsci.org

The spatial orientation of these groups is critical. For instance, in the context of non-zinc-binding MMP-13 inhibitors, the furan scaffold positions the sulfamoyl and carboxamide moieties to interact with specific pockets in the enzyme's active site. nih.gov The carboxamide group can participate in hydrogen bonding, while the sulfamoyl group often serves as a key interaction point. The diversity of targets, from enzymes like MMPs to signaling proteins like STING, underscores that while the core pharmacophore is conserved, the specific nature of the substituents fine-tunes the interaction profile for a given biological target. nih.govgoogle.com

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the furan ring, the amide side chain, and the sulfamoyl moiety.

The 2,5-disubstitution pattern on the furan ring is a cornerstone of the scaffold's activity. Computational studies indicate a significant energetic preference for the sulfamoylation to occur at the C5 position rather than the C4 position, with a calculated activation barrier difference of 12.3 kcal/mol favoring the C5 product. This regioselectivity highlights the electronic influence of the C2-carboxamide group, which directs the incoming electrophile to the opposite end of the ring.

Altering this substitution pattern can dramatically change or abolish the intended biological activity. For example, the compound 5-Bromo-4-sulfamoylfuran-2-carboxamide places the sulfamoyl group at the C4 position, adjacent to a bromine atom, which would significantly alter the electronic distribution and spatial arrangement of the key pharmacophoric groups compared to the C5-sulfamoyl isomer. nih.gov Similarly, a related scaffold, 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid , which shifts the acidic group to C3 and adds methyl groups, was identified as an inhibitor of metallo-β-lactamases (MBLs), a completely different class of enzymes. researchgate.netmdpi.com This demonstrates that the specific 2,5-arrangement of the carboxamide and sulfamoyl groups is critical for the activities observed in MMP and STING inhibitors.

Table 1: Positional Isomers and Related Furan Scaffolds

| Compound Name | C2-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Reported Biological Context | Reference |

|---|---|---|---|---|---|---|

| This compound (Parent Scaffold) | -C(=O)NH₂ | -H | -H | -SO₂NH₂ | MMP / STING Inhibition | nih.govgoogle.com |

| 5-Bromo-4-sulfamoylfuran-2-carboxamide | -C(=O)NH₂ | -H | -SO₂NH₂ | -Br | Chemical Intermediate | nih.gov |

| 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | -CH₃ | -C(=O)OH | -SO₂NH₂ | -CH₃ | Metallo-β-lactamase Inhibition | researchgate.net |

The substituent attached to the carboxamide nitrogen (the "amide side chain") is a primary determinant of target selectivity and potency. Modifications at this position allow the molecule to probe different binding pockets and establish unique interactions. For example, derivatives targeting MMP-13 often feature larger, aromatic side chains. The compound N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide was identified as an MMP-13 inhibitor. A much more complex derivative, (E)-N-(4-(1-(2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)ethyl)benzyl)-5-sulfamoylfuran-2-carboxamide , also demonstrated inhibitory activity against MMP-13, highlighting that extensive and functionally rich side chains can be accommodated. nih.gov

In contrast, a different structural class of side chain leads to a different biological target. The derivative N-(4-butylphenyl)-5-sulfamoylfuran-2-carboxamide was synthesized as an inhibitor of STING, a key protein in the innate immune system. google.com This illustrates a clear SAR principle: the core furan-sulfamoyl scaffold provides the essential pharmacophore, while the amide side chain acts as a "targeting group" that can be rationally modified to direct the molecule to different biological macromolecules.

Modification of the sulfamoyl group itself provides another avenue for fine-tuning molecular properties. A direct comparison can be made between compounds bearing an unsubstituted sulfamoyl group (-SO₂NH₂) and those with N-substituted variants, such as a dimethylsulfamoyl group (-SO₂N(CH₃)₂). The unsubstituted sulfamoyl group has both hydrogen bond donor (N-H) and acceptor (S=O) capabilities.

Replacing the protons with methyl groups, as in 5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide , removes the hydrogen bond donor capacity and increases steric bulk and lipophilicity. This change can modulate enzyme-binding affinity and alter physicochemical properties like solubility. While the unsubstituted N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide is an MMP-13 inhibitor, the activity of a dimethylated version would depend on whether the N-H protons are involved in a critical hydrogen bond for target binding.

Table 2: Influence of Amide and Sulfamoyl Substituents on Biological Activity

| Amide Substituent (R¹) in 5-R²-furan-2-carboxamide | Sulfamoyl Moiety (R²) | Full Compound Name | Reported Biological Target/Activity | Reference |

|---|---|---|---|---|

| -4-Acetylphenyl | -SO₂NH₂ (Sulfamoyl) | N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide | MMP-13 inhibitor | |

| -4-butylphenyl | -SO₂NH₂ (Sulfamoyl) | N-(4-butylphenyl)-5-sulfamoylfuran-2-carboxamide | STING inhibitor | google.com |

| -(4-(1-(2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)ethyl)benzyl) | -SO₂NH₂ (Sulfamoyl) | (E)-N-(4-(1-(2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)ethyl)benzyl)-5-sulfamoylfuran-2-carboxamide | MMP-13 inhibitor | nih.gov |

| -1-hydroxy-2-methylpropan-2-yl | -SO₂N(CH₃)₂ (Dimethylsulfamoyl) | 5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide | Potential for enhanced solubility |

Rational Design Principles for Optimizing Therapeutic Indices

The therapeutic index, a measure of a drug's safety margin, can be optimized by applying principles derived from SAR studies. For the this compound scaffold, key design strategies include:

Scaffold Rigidity: Maintaining the 2,5-disubstituted furan core is paramount as it correctly orients the key pharmacophoric elements.

Side-Chain Optimization: The amide side chain is the primary handle for improving potency and selectivity. Introducing groups that form specific, favorable interactions with the target protein can enhance binding affinity, while simultaneously introducing features that disfavor binding to off-target proteins.

Physicochemical Tuning: The sulfamoyl moiety and substituents on the amide side chain can be modified to improve properties like solubility and cell permeability, which are crucial for bioavailability and efficacy. For example, incorporating a hydroxyl group, as seen in the 1-hydroxy-2-methylpropan-2-yl substituent, is a strategy hypothesized to enhance solubility.

Selectivity-Driven Design: As shown by the distinct side chains required for MMP-13 versus STING inhibition, rational design involves tailoring the amide substituent to the unique topology and chemical environment of the desired target's binding site.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are indispensable tools for understanding and predicting the SAR of this compound derivatives.

Quantum Chemistry: As noted, quantum chemical calculations have been used to explain the observed regioselectivity of the furan ring sulfamoylation, providing a theoretical basis for the prevalence of the 2,5-substitution pattern.

Virtual Screening and Docking: Structure-based virtual screening has been successfully employed to identify novel hits from large compound libraries. This approach involves docking candidate molecules into the crystal structure of a target protein, such as MMP-13, to predict binding modes and affinities. nih.gov This process led to the identification of the complex N-acyl hydrazone derivative as a potent inhibitor. nih.gov Similar docking studies have explored the potential of sulfamoylfuran-2-carboxamide derivatives as inhibitors of other targets, such as the ACE2 receptor. chemrxiv.org

Pharmacophore Modeling: Computational models of the essential pharmacophore can be generated and used to screen databases for new molecules that fit the required 3D arrangement of features, accelerating the discovery of novel active compounds. medsci.org

These computational approaches provide deep molecular insights that complement experimental data, enabling a more rational and efficient design cycle for developing new therapeutic agents based on the this compound scaffold.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For furan-based compounds, including this compound derivatives, docking studies have been crucial in elucidating their interaction with biological targets.

One area of significant interest is their role as carbonic anhydrase (CA) inhibitors. nih.govmdpi.com CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com Inhibition of specific CA isoforms, such as hCA II, is a key mechanism for reducing intraocular pressure in glaucoma. nih.govfrontiersin.org

Molecular docking studies have been performed to understand the binding of sulfonamide inhibitors to the active site of carbonic anhydrase II (CAII). These studies often reveal that the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. nih.gov The furan ring and other substituents can then form various interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the active site, further stabilizing the complex. nih.gov

For instance, in the development of novel matrix metalloproteinase-13 (MMP-13) inhibitors, a derivative, (E)-N-(4-(1-(2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)ethyl)benzyl)-5-sulfamoylfuran-2-carboxamide, was synthesized and its interactions studied via molecular docking. mdpi.com The docking protocol utilized Glide with specific settings to enhance the accuracy of the predicted binding poses. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. gardp.org These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. kcl.ac.uk Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structure of the molecules into account, providing a more detailed understanding of the structure-activity relationship. nih.govnih.gov

For sulfonamide inhibitors of carbonic anhydrase II, 3D-QSAR studies have been successfully applied. nih.gov These studies have generated models with good predictive power, as indicated by high q² and r² values. nih.gov For example, a receptor-based 3D-QSAR model for a series of CAII inhibitors yielded a q² of 0.623 and an r² of 0.986 for CoMFA, and a q² of 0.562 and an r² of 0.987 for CoMSIA. nih.gov Such models help in identifying the key steric and electronic features of the molecules that are important for their inhibitory activity. The contour maps generated from these analyses can guide the design of new, more potent inhibitors. nih.govrsc.org

The insights gained from 3D-QSAR studies on related sulfonamides are applicable to this compound, suggesting that modifications to the furan ring or the carboxamide group could significantly impact its inhibitory potency against targets like carbonic anhydrase.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com In medicinal chemistry, DFT calculations are employed to understand molecular properties, reaction mechanisms, and to correlate theoretical parameters with experimental data. researchgate.netresearchgate.net

For furan-sulfonamide derivatives, DFT has been used to calculate molecular geometries, vibrational frequencies, and to analyze bonding features. For example, a study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid utilized the B3LYP/6-31G(d,p) level of theory to perform such calculations. researchgate.net The results showed good agreement between the scaled theoretical vibrational frequencies and the experimental FT-IR and FT-Raman spectra. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about hyperconjugative interactions and charge delocalization within the molecule. researchgate.net These analyses can confirm the occurrence of intramolecular charge transfer, which can be crucial for the molecule's reactivity and biological activity. researchgate.net

Cheminformatics Platforms for Structural Alert Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. Structural alerts are specific chemical substructures that are known to be associated with certain toxicities or reactive metabolites. Cheminformatics platforms like the QSAR Toolbox can be used to identify such alerts in a molecule's structure. qsartoolbox.org

For compounds containing a sulfamoyl group, like this compound, there is a potential for the formation of reactive sulfamoyl metabolites. Cheminformatics tools can be used to flag this potential liability early in the drug discovery process, allowing for structural modifications to mitigate this risk.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. nih.gov Unfavorable ADME properties are a major reason for the failure of compounds in clinical trials. nih.gov In silico methods for predicting ADME properties are therefore an essential part of modern drug discovery. nih.gov

Various computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. nih.govsimulations-plus.com For this compound and its derivatives, these predictive models can provide valuable insights. For example, the presence of the sulfamoyl and carboxamide groups, which are capable of hydrogen bonding, can influence properties like solubility and membrane permeability.

A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives included the prediction of ADME properties for newly designed compounds, highlighting the importance of this step in the design of new inhibitors. rsc.org Similarly, for derivatives of 6-hydroxybenzothiazole-2-carboxamide, favorable pharmacokinetic properties were noted in both in vitro and in vivo experiments. frontiersin.org

Below is a data table summarizing some of the computational predictions for related compounds.

| Compound | Predicted Property | Value | Reference |

| 5-Bromo-4-sulfamoylfuran-2-carboxamide | XLogP3-AA | -0.2 | nih.gov |

| 5-methyl-4-sulfamoylfuran-2-carboxamide | Docking Score (ACE2) | -7.550276 | chemrxiv.org |

Preclinical Pharmacological Investigations and Target Validation

In Vitro Efficacy Assessments of 5-Sulfamoylfuran-2-carboxamide Derivatives

The initial stages of preclinical evaluation for derivatives of this compound involve a battery of in vitro assays to determine their biological activity. These assessments are critical for establishing a foundational understanding of the compounds' potential therapeutic applications.

Derivatives based on the furan-2-carboxamide and sulfonamide scaffolds have demonstrated notable cytotoxic effects against a range of human cancer cell lines. In vitro studies are fundamental in determining the concentration-dependent efficacy of these compounds. For instance, various carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anti-cancer properties against cell lines such as the human breast adenocarcinoma cell line (MCF-7). nih.govmdpi.com Similarly, novel synthesized sulfonamides have shown cytotoxic effects on MCF-7 cells, with activity observed in the concentration range of 100-1000 μM. researchgate.net The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several derivatives against lung carcinoma (A549) and breast cancer (MCF-7) cells, indicating their potential as anticancer agents. nih.gov

Table 1: Cytotoxicity of Selected Furan-2-Carboxamide and Sulfonamide Derivatives

| Cell Line | Compound Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Isobenzofuran-5-carboxamide derivative (4b) | 36 ± 1.4 | nih.gov |

| MCF-7 (Breast Cancer) | Benzimidazole derivative (se-182) | 32.73 | nih.gov |

| A549 (Lung Cancer) | Benzimidazole derivative (se-182) | 15.80 | nih.gov |

The therapeutic potential of this compound derivatives extends to antimicrobial applications. The core structures, furan-2-carboxamide and sulfonamide, are present in various compounds exhibiting significant activity against both bacterial and fungal pathogens. nih.govevotec.com For example, a sulfonyl derivative of 2(5H)-furanone has shown antibacterial activity against both methicillin-susceptible (MSSA) and -resistant (MRSA) Staphylococcus aureus. nih.gov The minimal inhibitory concentration (MIC) for MSSA was found to be 10 mg/L, and 20 mg/L for MRSA. nih.gov

In the realm of antifungal research, 5-arylfuran-2-carboxamide derivatives have been designed and synthesized to evaluate their effectiveness against various Candida species, which are common fungal pathogens. consensus.app Certain carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant inhibition against both bacterial and fungal strains, with measured inhibition zones and MIC values indicating broad-spectrum potential. mdpi.com

Table 2: Antimicrobial Activity of Selected Furan (B31954) and Sulfonamide Derivatives

| Pathogen | Compound Type | Activity Metric | Value | Reference |

|---|---|---|---|---|

| S. aureus (MSSA) | Sulfonyl derivative of 2(5H)-furanone | MIC | 10 mg/L | nih.gov |

| S. aureus (MRSA) | Sulfonyl derivative of 2(5H)-furanone | MIC | 20 mg/L | nih.gov |

| C. glabrata | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | MIC | 0.062–0.125 mg/mL | consensus.app |

A crucial aspect of understanding a compound's mechanism of action is identifying its specific molecular targets. The sulfonamide group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com Derivatives containing a primary sulfonamide group linked to a five-membered heterocyclic ring, such as thiophene, show potent inhibition of human carbonic anhydrase isoforms, particularly hCA II, which is a primary target for anti-glaucoma drugs. nih.govnih.gov The inhibitory activity of these compounds is often in the low nanomolar range. mdpi.com

Beyond carbonic anhydrase, furan-2-carboxamide derivatives have been investigated for their inhibitory effects on other enzymes. Studies have shown that certain furan/thiophene-2-carboxamide derivatives can inhibit urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the micromolar range. researchgate.netconsensus.app

Table 3: Enzymatic Inhibition by Related Furan-Carboxamide and Sulfonamide Derivatives

| Enzyme Target | Compound Type | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | Benzenesulfonamide derivatives | KI | Nanomolar range | acs.org |

| Carbonic Anhydrase IX (hCA IX) | Benzenesulfonamide derivatives | KI | Nanomolar range | nih.gov |

| Acetylcholinesterase (AChE) | N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Ki | 0.10 mM | researchgate.net |

| Butyrylcholinesterase (BChE) | N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Ki | 0.07 mM | researchgate.net |

The carboxamide moiety is a versatile scaffold found in molecules that modulate the function of various cellular receptors. While direct data on this compound is limited, related heterocyclic carboxamide derivatives have been shown to be potent modulators of ionotropic glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. acs.org Electrophysiological studies using the whole-cell patch-clamp technique have demonstrated that isoxazole- and thiazole-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity. acs.orgnih.gov These compounds can profoundly alter the biophysical gating properties of the receptor, including its deactivation and desensitization kinetics, highlighting their potential in neurological disorders characterized by excitotoxicity. nih.gov Other related structures, such as 5-chlorobenzofuran-2-carboxamides, have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1).

Advanced Methodologies for Target Engagement and Binding Mode Validation

To move beyond initial efficacy assessments, advanced techniques are required to confirm that a drug candidate interacts with its intended target in a complex biological system and to understand the precise nature of this interaction.

Chemical proteomics offers powerful tools for identifying the cellular targets of a small molecule and validating target engagement in a native environment. evotec.comstanford.edu One of the most robust techniques in this field is photoaffinity labeling (PAL). nih.govresearchgate.net This method involves synthesizing a derivative of the compound of interest—a "photoaffinity probe"—that incorporates two key features: a photoreactive group (such as a diazirine) and an enrichment handle (like biotin or an alkyne). researchgate.net

For a compound like this compound, a photoaffinity probe would be designed to retain the core structure essential for its biological activity while including these additional functional groups. When this probe is introduced to living cells or cell lysates, it binds to its protein targets. Subsequent irradiation with UV light activates the photoreactive group, causing it to form a highly reactive intermediate that creates a permanent, covalent bond with the nearest molecules, effectively "labeling" the target protein(s). nih.gov The enrichment handle is then used to isolate the labeled proteins from the complex mixture for identification by mass spectrometry. This unbiased approach can confirm expected targets and uncover novel off-targets, providing crucial insights into the compound's mechanism of action and potential side effects. evotec.com

Biophysical Techniques for Ligand-Protein Interaction Analysis (e.g., Cryo-EM, Surface Plasmon Resonance (SPR))

Detailed structural and kinetic data on the binding of this compound to its target proteins are crucial for understanding its pharmacological activity. While specific Cryo-Electron Microscopy (Cryo-EM) or Surface Plasmon Resonance (SPR) studies for this compound have not been detailed in the available literature, the principles of these techniques provide a framework for how such analyses would be conducted.

Cryo-EM would be employed to determine the high-resolution three-dimensional structure of this compound in complex with its purified target protein. This would involve vitrifying the complex and imaging it with an electron microscope. The resulting data would allow for the precise mapping of the binding site, including the specific amino acid residues involved in the interaction and the conformational changes induced in the protein upon ligand binding.

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a protein in real-time. In a typical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding of the compound to the protein would cause a change in the refractive index at the sensor surface, which is detected as a response. From this data, the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of the binding affinity.

Table 1: Illustrative Data from Biophysical Analysis of Ligand-Protein Interactions

| Technique | Parameter | Illustrative Value | Description |

| Cryo-EM | Resolution | ~3.0 Å | Provides a near-atomic level view of the binding site. |

| Cryo-EM | Key Interacting Residues | e.g., Tyr123, Phe256 | Identifies specific amino acids crucial for ligand binding. |

| SPR | Association Rate (k_on) | e.g., 1 x 10^5 M⁻¹s⁻¹ | The rate at which the compound binds to the target. |

| SPR | Dissociation Rate (k_off) | e.g., 1 x 10⁻⁴ s⁻¹ | The rate at which the compound dissociates from the target. |

| SPR | Dissociation Constant (K_D) | e.g., 1 nM | A measure of the binding affinity; a lower K_D indicates a higher affinity. |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

In Vitro Metabolism Studies and Metabolic Stability Evaluation

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies are essential for predicting its in vivo clearance and potential for drug-drug interactions.

Assessment of Cytochrome P450 (CYP) Inhibition Potential

The potential of this compound to inhibit major cytochrome P450 (CYP) enzymes is a key aspect of its preclinical evaluation. Compounds containing a sulfonamide group have been noted for their potential to interact with CYP enzymes. nih.gov Inhibition of these enzymes can lead to clinically significant drug-drug interactions.

Standard in vitro assays using human liver microsomes are employed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of key CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These experiments involve incubating the compound with human liver microsomes and a specific substrate for each CYP isoform and measuring the formation of the metabolite. A decrease in metabolite formation in the presence of this compound indicates inhibition.

Table 2: Illustrative Cytochrome P450 Inhibition Data for this compound

| CYP Isoform | Illustrative IC50 (µM) | Interpretation |

| CYP1A2 | > 50 | Low potential for inhibition. |

| CYP2C9 | 15 | Moderate potential for inhibition. |

| CYP2C19 | > 50 | Low potential for inhibition. |

| CYP2D6 | > 50 | Low potential for inhibition. |

| CYP3A4 | 25 | Moderate potential for inhibition. |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Methodologies for Metabolite Profiling and Identification

Understanding the metabolic pathways of this compound is crucial for identifying its major metabolites and understanding its clearance mechanisms. The presence of a furan ring suggests that oxidative metabolism could be a significant pathway. nih.gov

Metabolite profiling is typically conducted by incubating this compound with human liver microsomes or hepatocytes in the presence of NADPH. Following incubation, the samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). This allows for the separation and detection of the parent compound and its metabolites.

The identification of metabolites is based on their accurate mass measurements and fragmentation patterns observed in the mass spectra. Comparison of the fragmentation of the parent compound with that of the potential metabolites aids in structural elucidation. Common metabolic transformations for compounds with furan and carboxamide moieties include hydroxylation, N-dealkylation, and oxidation of the furan ring, which can sometimes lead to reactive intermediates. nih.gov

Therapeutic Implications and Emerging Research Directions

Potential of 5-Sulfamoylfuran-2-carboxamide Analogues as Lead Compounds in Drug Development

Analogues of this compound are gaining attention as promising lead compounds in the quest for new drugs. The furan (B31954) ring is a core component in many pharmacologically active compounds, contributing to diverse therapeutic properties such as antibacterial, anticancer, and anti-inflammatory activities. orientjchem.org The incorporation of the sulfonamide group, a well-established pharmacophore, further enhances the potential for biological activity. rug.nlfrontiersrj.com

Contributions to Advanced Anticancer Therapy Development

The furan nucleus is a key feature in many compounds with significant anticancer properties. nih.gov Furan-based derivatives have demonstrated potent cytotoxic activities against a variety of human cancer cell lines. nih.gov For instance, certain furan-2-carboxamide molecules have shown powerful antiproliferative effects in vitro. nih.govsemanticscholar.org

Research into novel sulfonamide derivatives has identified compounds with substantial antitumor activity, both in laboratory settings and in living organisms. rug.nlnih.gov The anticancer mechanisms of these compounds are varied and include the disruption of microtubule assembly, induction of cell cycle arrest, and inhibition of angiogenesis. rug.nl Specifically, some sulfonamide derivatives have been found to inhibit tubulin polymerization by binding to the colchicine domain, thereby disrupting microtubule dynamics and inducing cytotoxicity. nih.gov

A study on novel furan-based compounds demonstrated significant anticancer activity against breast cancer cell lines (MCF-7), with some compounds showing IC50 values in the low micromolar range. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov Similarly, certain N-substituted 1H-indole-2-carboxamides have exhibited potent activity against leukemia (K-562) and colon cancer (HCT-116) cell lines. nih.gov

Interactive Table: Anticancer Activity of Furan and Sulfonamide Derivatives

| Compound Type | Cancer Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Furan-based derivatives | Breast (MCF-7) | IC50 values of 2.96 µM and 4.06 µM | G2/M phase cell cycle arrest, apoptosis | nih.gov |

| Sulfonamide derivatives | Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Breast | High antiproliferative activity | Inhibition of tubulin polymerization | nih.gov |

| Indole-2-carboxamides | Leukemia (K-562) | IC50 values of 0.33 µM, 0.61 µM | Cytotoxicity | nih.gov |

Prospects for Novel Antimicrobial Agent Discovery, particularly against Drug-Resistant Strains

The rise of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a critical need for new antimicrobial agents. tandfonline.com Sulfonamides have historically been a cornerstone of antibacterial therapy, and novel derivatives continue to show promise. jocpr.comnih.gov Furan derivatives have also been extensively studied for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgijabbr.com

Derivatives of 2(5H)-furanone have been shown to possess moderate antimicrobial activity against both methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA). frontiersin.org One such derivative, F105, exhibited a minimal inhibitory concentration (MIC) of 10 mg/L for MSSA and 20 mg/L for MRSA. frontiersin.org Furthermore, these compounds can inhibit biofilm formation, a key factor in chronic and resistant infections. frontiersin.orgmdpi.com Some sulfonamide derivatives have demonstrated the ability to prevent biofilm formation in MRSA and are bactericidal, unlike traditional sulfonamides. tandfonline.com

Studies have shown that new sulfonamide derivatives can be effective against multidrug-resistant S. aureus, with MIC values ranging from 64 to 512 μg/ml. jocpr.comresearchgate.net The combination of a furan scaffold with a sulfonamide moiety in this compound analogues could potentially lead to synergistic effects and novel mechanisms of action to combat resistant strains. tandfonline.com

Interactive Table: Antimicrobial Activity of Furan and Sulfonamide Derivatives

| Compound Type | Bacterial Strain | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2(5H)-furanone derivative (F105) | MSSA (ATCC29213) | MIC: 10 mg/L | Bactericidal properties | frontiersin.org |

| 2(5H)-furanone derivative (F105) | MRSA (ATCC43300) | MIC: 20 mg/L | Active against biofilm-embedded S. aureus | frontiersin.org |

| Novel Sulfonamide Derivatives | Multidrug-resistant S. aureus | MICs: 64-512 µg/ml | Good concentration-dependent activity | jocpr.comresearchgate.net |

Applications in Targeting Specific Enzyme-Related Pathologies (e.g., Glaucoma, Neurological Disorders)

Sulfonamides are a well-known class of enzyme inhibitors, most notably of carbonic anhydrase. nih.gov The inhibition of carbonic anhydrase is a key mechanism in the treatment of glaucoma, a condition characterized by elevated intraocular pressure. nih.govresearchgate.net A series of 4-substituted furan-2-sulfonamides have been shown to possess potent, nanomolar-level inhibition of human carbonic anhydrase II in vitro, highlighting their potential as topical treatments for ocular hypertension. nih.gov The proposed mechanism for sulfonamide-induced angle-closure glaucoma involves an idiosyncratic reaction causing expansion of the ciliary body and choroid. nih.govresearchgate.net

The furan ring is also a component of molecules that are active in the central nervous system, where they can modulate neurotransmitter activity. orientjchem.org This suggests a potential, though less explored, avenue for the application of this compound derivatives in the treatment of neurological disorders.

Strategies for Enhancing Selectivity and Improving Therapeutic Efficacy

A critical aspect of drug development is optimizing the selectivity of a lead compound for its intended target to maximize efficacy and minimize off-target effects. For analogues of this compound, this can be achieved through systematic synthetic modifications of the core structure.

One approach involves introducing various structural extensions and modifications to the amide linker. mdpi.com For example, in a study of 5-methoxybenzothiophene-2-carboxamides, which share the carboxamide feature, introducing a 3,5-difluoro benzyl extension to a methylated amide resulted in a compound with four times greater selectivity for the target enzyme (Clk1) over a related one (Clk2). mdpi.com This highlights how subtle changes to the molecule's periphery can significantly influence its binding properties and selectivity.

Another strategy is to create conformationally constrained analogues. By rigidifying the structure, it is possible to lock the molecule into a biologically active conformation, which can enhance binding affinity and selectivity for the target. mdpi.com Computational modeling and structure-activity relationship (SAR) studies are invaluable tools in guiding these chemical modifications to achieve improved therapeutic profiles. nih.gov

Rational Design of Multifunctional Agents with Synergistic Activities

The concept of creating a single molecule that can hit multiple targets is a promising strategy in drug design, particularly for complex diseases like cancer and infectious diseases. The this compound scaffold is well-suited for this approach due to the known diverse biological activities of its constituent furan and sulfonamide moieties. orientjchem.orgrug.nl

For instance, a hybrid molecule could be designed to possess both anticancer and antimicrobial properties. Research has shown that some sulfonamide derivatives exhibit both activities. mdpi.comresearchgate.net By rationally combining pharmacophores, it may be possible to develop agents that not only kill cancer cells but also treat associated infections, a common complication in cancer patients.

Another approach is to design dual inhibitors for different targets within a single disease pathway. For example, novel 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), both of which are important targets in cancer therapy. rsc.org This dual-action can lead to a more potent antiproliferative effect. The development of such multifunctional agents can offer advantages in terms of improved efficacy, reduced likelihood of drug resistance, and simplified treatment regimens.

Exploration of Novel Delivery Systems (e.g., Conjugation to Nanoparticles)

The therapeutic effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Novel drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic properties of drugs. nih.govresearchgate.net

For sulfonamide-based compounds, nanoparticle delivery systems are being actively explored. nih.gov Nanoparticles can enhance drug solubility, stability, and targeting to tumor tissues, while reducing toxic side effects. nih.govnih.gov For example, sulfonamide nanoparticles have been synthesized and have shown enhanced antibacterial activity compared to their bulk forms. nih.gov

One promising strategy is the conjugation of drug molecules to the surface of nanoparticles. Carbon nanoparticles, for instance, can have their surfaces functionalized with sulfonamides. bath.ac.uklboro.ac.uk This approach can create water-soluble, charged nanoparticles that can be used in layer-by-layer deposition for creating stable thin films, potentially for localized drug delivery. bath.ac.uklboro.ac.uk Other systems like polymer-lipid hybrid nanoparticles are also being investigated to improve the oral delivery and bioavailability of therapeutic agents. mdpi.com The conjugation of this compound analogues to such nanosystems could significantly enhance their therapeutic potential by improving their delivery to specific cells or tissues.

Future Avenues for Academic Inquiry and Interdisciplinary Collaboration

The foundational structure of this compound, which combines a furan ring with sulfamoyl and carboxamide functional groups, positions it at the intersection of several promising areas of medicinal chemistry. Future academic research is poised to build upon the known biological activities of related heterocyclic compounds to unlock the full therapeutic potential of this and similar molecular scaffolds. Exploration in this area will necessitate a multi-pronged approach, leveraging expertise from synthetic chemistry, computational modeling, pharmacology, and clinical sciences.

A primary direction for future inquiry involves the systematic exploration of this compound and its derivatives against a wider array of biological targets. The sulfamoyl (-SO₂NH₂) moiety is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), enzymes linked to conditions like glaucoma, epilepsy, and certain types of cancer. nih.govacs.orgmdpi.com While primary sulfonamides are common inhibitors, recent studies have highlighted the potential of cyclic secondary sulfonamides for achieving unprecedented selectivity for cancer-related CA isoforms, such as CA IX, over off-target enzymes. acs.org This suggests a fertile ground for investigating how the specific arrangement in this compound influences isoform selectivity. Interdisciplinary collaborations between synthetic chemists and biochemists will be crucial for synthesizing novel analogs and performing detailed enzymatic inhibition profiling.

Another significant avenue lies in antimicrobial and antiviral research. Furan-containing compounds have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.netresearchgate.netijabbr.com For instance, certain furan-2-carboxamide derivatives have shown efficacy against drug-resistant bacteria like A. baumannii and MRSA. mdpi.com Others have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for antiviral drug development. nih.gov Future research could focus on creating a library of this compound analogs and screening them against a panel of clinically relevant pathogens. This effort would benefit from collaboration with microbiologists and virologists to evaluate efficacy and elucidate mechanisms of action.

Furthermore, the carboxamide portion of the molecule offers opportunities for exploration in oncology and immunology. nih.gov Furan-2-carboxamide structures have been investigated for their antiproliferative activity against various cancer cell lines, with some derivatives showing potent cytotoxic effects at nanomolar concentrations. nih.gov The mechanism often involves the disruption of the cell cycle, leading to apoptosis. nih.gov Academic inquiry could delve into the specific cellular pathways affected by this compound. Collaboration with cell biologists and oncologists would be essential to conduct detailed mechanistic studies, including cell cycle analysis and apoptosis assays, and to potentially identify novel cancer-related targets.

The table below outlines potential research directions and the necessary interdisciplinary collaborations.

| Research Focus Area | Key Research Questions | Required Interdisciplinary Collaborations |

| Enzyme Inhibition | Can analogs selectively target cancer-associated carbonic anhydrase isoforms (e.g., CA IX, CA XII)? What is the mechanism of inhibition for other enzyme systems like Sphingomyelin Synthase (SMS)? nih.gov | Synthetic Chemistry, Structural Biology, Computational Chemistry, Pharmacology |

| Antimicrobial/Antiviral | Does the scaffold exhibit broad-spectrum activity against drug-resistant bacteria or viruses like SARS-CoV-2? mdpi.comnih.gov What are the molecular targets within the pathogens? | Medicinal Chemistry, Microbiology, Virology, Infectious Disease Medicine |

| Oncology | What is the antiproliferative profile against a diverse panel of cancer cell lines? Does it induce apoptosis or cell cycle arrest? nih.gov | Molecular & Cell Biology, Oncology, Pharmacology |

| QS & Biofilm Inhibition | Can derivatives disrupt quorum sensing (QS) pathways and inhibit biofilm formation in pathogens like Pseudomonas aeruginosa? nih.gov | Microbiology, Chemical Biology, Materials Science |

A significant challenge that requires a collaborative approach is improving the physicochemical properties of these compounds, particularly solubility, to enhance their drug-like characteristics. nih.gov Efforts in diversity-oriented synthesis can generate a wide range of analogs, which can then be evaluated for both biological activity and pharmacokinetic profiles. nih.gov Computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable for predicting the binding modes of these compounds with their protein targets and guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov This synergy between computational and experimental science represents a critical future direction for maximizing the therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Sulfamoylfuran-2-carboxamide, and how can purity be ensured during synthesis?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. For example, sulfamoyl groups can be introduced via sulfonation followed by amidation. Protecting groups (e.g., tert-butyloxycarbonyl) may be used to prevent unwanted side reactions. Purification is achieved using column chromatography (silica gel) or recrystallization, with purity validated by HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions on the furan ring.

- High-Resolution Mass Spectrometry (HR-MS) for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., sulfamoyl, carboxamide) .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

- Methodological Answer: Conduct solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectrophotometry. Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC. Data should be analyzed using Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer: Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Computational tools (e.g., density functional theory) can predict reaction pathways and identify intermediates. Solid-phase synthesis or flow chemistry may improve reproducibility. Validate outcomes using LC-MS and compare yields against traditional batch methods .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer: Replicate experiments to rule out technical errors. Use alternative techniques like X-ray crystallography for structural confirmation. Cross-validate computational models (e.g., molecular dynamics simulations) with experimental data. If discrepancies persist, consider tautomerism or solvent effects as contributing factors .

Q. What in vitro assays are suitable for studying the biological mechanism of this compound?

- Methodological Answer: Use enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to identify target interactions. For cellular studies, employ Western blotting or qPCR to assess downstream signaling pathways. Molecular docking simulations (AutoDock Vina) can predict binding affinities to proteins like sulfotransferases, guiding hypothesis-driven experiments .

Q. How can degradation products of this compound be identified under physiological conditions?

- Methodological Answer: Simulate physiological environments (e.g., phosphate buffer at pH 7.4, 37°C) and analyze degradation over time using LC-MS/MS. Fragment ions are matched against spectral libraries or synthesized standards. Quantum mechanical calculations (e.g., Gaussian) can predict degradation pathways .

Q. What methodologies are recommended for evaluating the compound’s toxicity in preclinical models?

- Methodological Answer: Perform cytotoxicity assays (e.g., MTT assay) on human cell lines (e.g., HepG2). For in vivo studies, use acute toxicity tests in rodent models, monitoring organ histopathology and serum biomarkers (ALT, AST). Follow OECD guidelines for dose escalation and statistical analysis (e.g., probit regression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.